5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties, making it a subject of interest in medicinal chemistry.
The synthesis and characterization of 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one have been reported in various studies, highlighting its biological evaluations and synthetic methodologies. Notably, it has been synthesized from 2-phenylquinoline derivatives through various chemical reactions involving hydrazine and other reagents .
The synthesis of 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and molar ratios of reactants. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation of the synthesized compound .
The molecular structure of 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one features a quinoline moiety attached to the oxadiazole ring. The oxadiazole ring contributes to the compound's electronic properties and biological activity.
The molecular formula is , with a molecular weight of approximately 268.28 g/mol. The compound exhibits characteristic absorption bands in its infrared spectrum indicative of functional groups present in the structure .
5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one can participate in various chemical reactions including:
The reactivity of this compound is influenced by the substituents on the quinoline ring and the electronic nature of the oxadiazole moiety. Kinetic studies may be performed to determine reaction rates and mechanisms .
The mechanism through which 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors. For instance:
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains at low concentrations (submicromolar range), indicating its potential as a therapeutic agent .
5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one is typically characterized by:
This compound is stable under normal laboratory conditions but may decompose when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization to enhance biological activity or modify physical properties .
5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one has several potential applications in scientific research:
The construction of the 1,3,4-oxadiazole ring fused to the quinoline system at C4 relies predominantly on cyclocondensation reactions. The most efficient pathway begins with methyl 2-phenylquinoline-4-carboxylate, which undergoes hydrazinolysis to yield 2-phenylquinoline-4-carbohydrazide. This intermediate is subsequently cyclized using carbonyl donors such as carbon disulfide or ethyl chloroformate. Under alkaline conditions (potassium hydroxide in ethanol), carbon disulfide promotes dehydrative cyclization to form the corresponding 2-thio-1,3,4-oxadiazole derivative. Subsequent desulfurization or oxidative transformations convert this intermediate to the target 2(3H)-one variant [1] [5].
Alternative one-pot methodologies employ acylhydrazones as precursors. Hydrazide-quinoline conjugates react with aldehydes to form acylhydrazones, which undergo iodine-mediated oxidative cyclization. This approach utilizes molecular iodine (1.2 equivalents) and potassium carbonate in dimethylformamide at 80°C, achieving cyclization through C–O bond formation and dehydrogenation. Yields range from 70–85% but require careful optimization to suppress diimide formation [4] [6].
Table 1: Cyclocondensation Approaches to 1,3,4-Oxadiazol-2(3H)-one Synthesis
| Quinoline Precursor | Cyclizing Agent | Conditions | Yield (%) | Key Limitation |
|---|---|---|---|---|
| 2-Phenylquinoline-4-carbohydrazide | Carbon disulfide | KOH, EtOH, reflux, 8 h | 75–80 | Requires CS₂ handling |
| 2-Phenylquinoline-4-carbohydrazide | Ethyl chloroformate | Pyridine, 0°C to RT, 12 h | 65–70 | Low-temperature control |
| Acylhydrazone derivative | I₂/K₂CO₃ | DMF, 80°C, 4 h | 70–85 | Competing over-oxidation |
| Hydrazide-carbonyl adduct | [Au]/[Cu] catalysts | Toluene, 100°C, 3 h | 80–90 | Catalyst cost |
Microwave-assisted cyclocondensation significantly enhances efficiency. Irradiation of the hydrazide with trimethyl orthoformate at 120°C for 20 minutes achieves near-quantitative conversion to the oxadiazole core, reducing reaction times from hours to minutes. This method exemplifies how energy input optimization accelerates ring closure while maintaining regioselectivity [2].
Positional selectivity in quinoline derivatization prior to oxadiazole conjugation is critical for modulating electronic and steric properties. The C4 position exhibits inherent electrophilicity due to the electron-deficient pyridine ring, facilitating nucleophilic substitution. Strategies for regioselective C2 and C8 functionalization include:
Table 2: Regioselective Functionalization Techniques for Quinoline Cores
| Target Position | Method | Reagents/Catalysts | Regioselectivity (C2:C8 Ratio) | Compatibility with Oxadiazolation |
|---|---|---|---|---|
| C2 | N-Oxide Arylation | Pd(OAc)₂, ArB(OH)₂, Ag₂CO₃ | >95:5 | Moderate (post-reduction required) |
| C8 | Electrophilic Halogenation | Quinoline N-oxide, NXS | 5:95 | High |
| C5 | Transient Directing Group | Pd(OAc)₂, 8-Aminoquinoline, CO | >90 (C5) | High |
| C3 | Bulky Ligand Strategy | Ir(Cp*)Cl₂, AgSbF₆ | 85 (C3) | Low (steric hindrance) |
Electronic modulation through substituents profoundly influences cyclocondensation efficiency. Electron-donating groups at C6/C7 enhance hydrazide nucleophilicity, accelerating oxadiazole ring closure, while C2 aryl groups with electron-withdrawing substituents reduce activation energies by 5–8 kcal/mol in cyclization transition states [1].
Transition metal catalysis enables efficient construction of the 1,3,4-oxadiazole ring under milder conditions than classical methods. Copper-based systems dominate this chemistry:
Metal-free alternatives employ hypervalent iodine reagents. (Diacetoxyiodo)benzene promotes dehydrogenative cyclization of semicarbazones in acetonitrile at room temperature. This method achieves 75% yields for quinoline-conjugated oxadiazolones and demonstrates superior functional group tolerance for acid-sensitive substituents compared to Lewis acid catalysts [4] [6].
Photocatalytic protocols have emerged as sustainable alternatives. Eosin Y (2 mol%) under blue LED irradiation catalyzes aerobic oxidation of hydrazone intermediates, utilizing atmospheric oxygen as the oxidant. This system operates at ambient temperature, providing 70–80% yields within 4 hours while generating minimal waste [4].
Integrated green synthesis strategies address waste reduction and energy efficiency across the sequence from quinoline formation to oxadiazole cyclization:
Table 3: Green Metrics Comparison for Synthetic Pathways
| Methodology | Process Mass Intensity (PMI) | E-Factor | Energy Consumption (kW·h/mol) | Overall Yield (%) |
|---|---|---|---|---|
| Conventional stepwise synthesis | 87 | 18.7 | 48.2 | 52 |
| Microwave-integrated sequence | 35 | 8.1 | 7.3 | 78 |
| Aqueous micellar catalysis | 29 | 6.3 | 15.1 | 65 |
| Solvent-free mechanochemistry | 22 | 4.8 | 5.9 | 60 |
Mechanochemical methods via ball milling provide complete solvent elimination. Quinoline hydrazide derivatives and di-tert-butyl dicarbonate undergo cyclization in a mixer mill (30 Hz, 1 hour) to yield the oxadiazol-2-one directly. Although limited to solid-state compatible reagents, this approach exemplifies zero solvent waste synthesis [4] [7].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9